Oblongine

Übersicht

Beschreibung

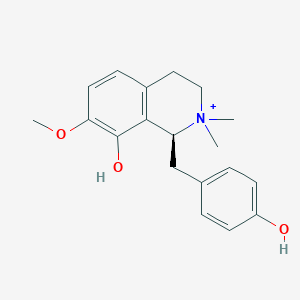

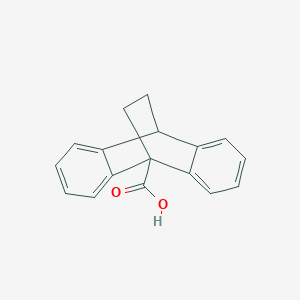

Oblongine is an organic compound with the chemical formula C19H24NO3 . It is a white crystalline solid with a distinctive aromatic odor . It is insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane . Oblongine has a wide range of applications in organic synthesis. It can be used as an intermediate in the synthesis of pesticides and pharmaceuticals, and it can also be used in the dye and pigment industry . In addition, it is used as a ligand for certain catalysts .

Synthesis Analysis

Oblongine is typically prepared through chemical synthesis . A common method of preparation involves the reaction of benzaldehyde with formic acid in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular structure of Oblongine consists of a benzylisoquinoline framework . The exact mass is 314.18 and the molecular weight is 314.405 .Physical And Chemical Properties Analysis

Oblongine is a white crystalline solid with a distinctive aromatic odor . It is insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane . The exact mass is 314.18 and the molecular weight is 314.405 .Wissenschaftliche Forschungsanwendungen

Biological Activity Modulation

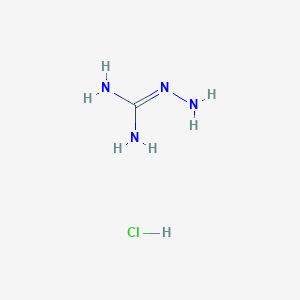

Oblongine chloride’s role in influencing biological activity is significant due to the presence of chlorine atoms. Chlorine substituents can modulate the biological properties of chemicals, affecting their reactivity and interactions with biological systems . This property is crucial in the development of new pharmaceuticals where precise biological activity is desired.

Water Disinfection

Chlorine compounds, including Oblongine chloride, have been historically important in the chlorination of drinking water. They serve as efficient oxidants and disinfectants, playing a pivotal role in public health by eliminating microbiological contaminants .

Environmental Monitoring

The physicochemical properties of chlorine substituents in Oblongine chloride can be utilized in environmental monitoring. The compound’s reactivity with various elements and compounds makes it a potential candidate for tracing environmental pollutants and studying their degradation pathways .

Ammonia Oxidation in Waste Treatment

In waste treatment, particularly in the oxidation of ammonia in black water, Oblongine chloride could be used to determine the optimal chloride dosage and predict the kinetics of ammonia oxidation. This application is essential for improving the efficiency of waste treatment processes .

Spectrometric Analysis

Oblongine chloride’s unique properties can be leveraged in spectrometric analysis. The compound’s interaction with light and its charge transfer characteristics may enhance the performance of spectrometric devices, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) .

Cell Therapeutic Applications

Chemically induced dimerizers (CIDs), like Oblongine chloride, are powerful tools for regulating signaling pathways in cells. They have potential applications in developing artificial cellular circuits, controlling protein localization, and activating split-enzyme activity. This is particularly relevant in the context of cell therapies, where precise control over cellular functions is required .

Radiation Tolerance in Imaging

The charge injection device (CID) technology, which includes compounds like Oblongine chloride, has applications in areas requiring extreme radiation tolerance and high dynamic range imaging. This makes it suitable for scientific imaging and photonics .

Drug Development

The ability of Oblongine chloride to selectively interact with proteins and influence biological activity makes it a valuable tool in drug development. It can be used to create synthetic antibodies that recognize chemical epitopes, leading to the development of new therapeutic agents .

Wirkmechanismus

Target of Action

Oblongine chloride, also known as Oblongine or CID 173713, is a type of isoquinoline . Isoquinolines are a class of organic compounds that have been found to interact with a variety of targets in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of a compound . .

Eigenschaften

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZOQWVMMYVBU-INIZCTEOSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208713 | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60008-01-7 | |

| Record name | Oblongine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

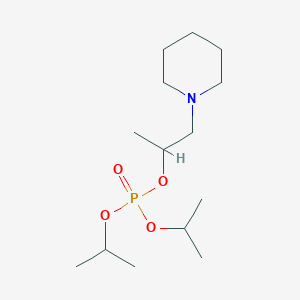

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

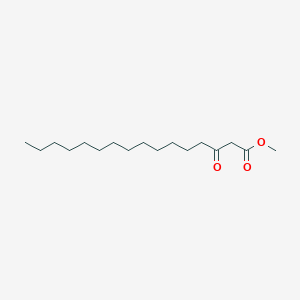

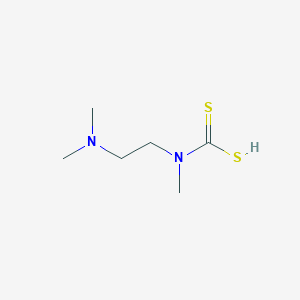

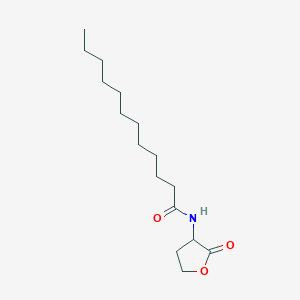

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)

![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)